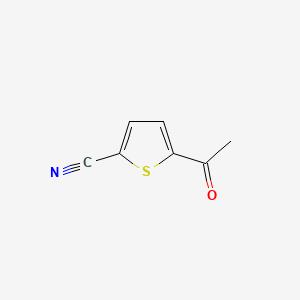

2-Acetyl-5-cyanothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

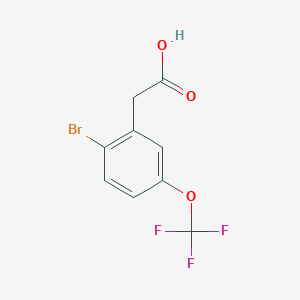

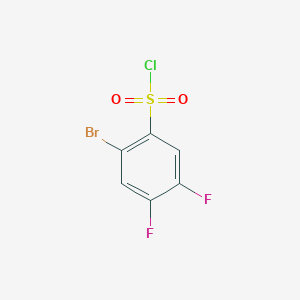

2-Acetyl-5-cyanothiophene is a heterocyclic compound with the molecular formula C7H5NOS and a molecular weight of 151.186 . It belongs to the thiophene family.

Synthesis Analysis

The synthesis of thiophene derivatives has been a subject of interest in recent years . A novel thiophene-containing compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, was synthesized by reaction of malononitrile with CS2 in the presence of K2CO3 under reflux in DMF and the subsequent reaction with chloroacetone followed by cyclization .Molecular Structure Analysis

The molecular structure of 2-Acetyl-5-cyanothiophene has been determined using various spectroscopic techniques and elemental analysis . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The microwave spectrum of 2-acetyl-5-methylthiophene (2A5MT) was recorded using a molecular jet Fourier transform microwave spectrometer working in the frequency range of 2 to 26.5 GHz .Physical And Chemical Properties Analysis

2-Acetyl-5-cyanothiophene has a molecular weight of 151.186 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

2-Acetyl-5-cyanothiophene serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity with different reagents allows for the formation of thiophene rings, which are crucial in pharmaceuticals and agrochemicals .

Organic Semiconductors

Due to its conjugated system, 2-Acetyl-5-cyanothiophene is studied for use in organic semiconductors. Its electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Molecular Structure Optimization

Researchers utilize 2-Acetyl-5-cyanothiophene to optimize molecular structures in drug design. Its molecular framework is modified to improve interaction with biological targets .

Cytotoxicity Assays

This compound is used in cytotoxicity assays to evaluate the therapeutic potential of new drugs. Its structural analogs are synthesized and tested against various cancer cell lines .

Charge Transfer Materials

The compound’s ability to facilitate charge transfer makes it a candidate for developing materials that require efficient electron transport, such as in dye-sensitized solar cells .

Analytical Chemistry

In analytical chemistry, 2-Acetyl-5-cyanothiophene can be used as a standard or reference compound in mass spectrometry to identify and quantify other substances .

Intramolecular Charge Transfer Studies

The compound is also used in studies to understand intramolecular charge transfer (ICT) mechanisms, which are fundamental in the development of photonic and electronic devices .

Material Science

Lastly, 2-Acetyl-5-cyanothiophene is involved in material science research, particularly in the development of new materials with specific optical or electrical properties .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-acetylthiophene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHPLUBHIUFLES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372663 |

Source

|

| Record name | 2-ACETYL-5-CYANOTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetylthiophene-2-carbonitrile | |

CAS RN |

88653-55-8 |

Source

|

| Record name | 2-ACETYL-5-CYANOTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetylthiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone](/img/structure/B1273218.png)

![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)